Isotrazodone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trazodone is an antidepressant medication used to treat major depressive disorder, anxiety disorders, and insomnia . It is a phenylpiperazine compound of the serotonin antagonist and reuptake inhibitor (SARI) class .

Synthesis Analysis

New pharmaceutically acceptable salts of trazodone for the treatment of central nervous system disorders have been synthesized . Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes .

Molecular Structure Analysis

Trazodone crystallizes in two new polymorphs or dihydrates when anhydrous trazodone powder is treated with ammonium carbamate in warm water . Each dihydrate contains infinite zigzag hydrogen-bonded chains of water molecules, which are stabilized by the N4 acceptor atom of the piperazine ring and the pendant carbonyl O1 atom of the triazole ring .

Chemical Reactions Analysis

Trazodone has a variety of effects on several monoaminergic mechanisms: a potent serotonin 5-HT2A and α1-adrenergic receptor antagonist, a weak serotonin reuptake inhibitor, and a weak antihistamine or histamine H1 receptor inverse agonist .

Physical And Chemical Properties Analysis

Trazodone has a molar mass of 371.87 g·mol−1 and a melting point of 87 °C . It has a strong dipole moment, making it a good hydrogen bond acceptor for stabilizing the chains of water molecules .

Aplicaciones Científicas De Investigación

Treatment of Major Depressive Disorder (MDD)

Isotrazodone has been used in the treatment of major depressive disorder (MDD). A study compared the effectiveness of Isotrazodone in an extended-release formulation versus SSRIs in the treatment of MDD . The results showed that Isotrazodone was more effective than SSRIs in reducing the severity of insomnia and depression .

Treatment of Insomnia

Isotrazodone has been found to have a sleep-promoting action due to its antagonism to H1-histaminergic and alpha1-adrenergic receptors . This makes it useful in the treatment of insomnia, particularly in patients with MDD .

Treatment of Anxiety

In addition to its antidepressant effects, Isotrazodone has been found to be effective in treating anxiety . This is particularly beneficial for patients with MDD, who often also suffer from anxiety .

Neurotrophic Factor Expression

Chronic treatment with Isotrazodone has been found to increase the expression of neurotrophic factors in the brain . These factors are involved in the growth, survival, and differentiation of neurons, and their increased expression could contribute to the antidepressant effects of Isotrazodone .

Circadian Rhythm Gene Expression

Isotrazodone has been found to affect the expression of circadian rhythm genes . These genes are implicated in the pathophysiology of depression, and their altered expression could contribute to the therapeutic effects of Isotrazodone .

Control of Agitation in Alzheimer’s Disease

Isotrazodone is also useful in the control of agitation in Alzheimer’s disease . This is particularly important as agitation is a common and distressing symptom in Alzheimer’s disease .

Mecanismo De Acción

Target of Action

Isotrazodone, also known as Trazodone, is a triazolopyridine derivative from the serotonin receptor antagonists and reuptake inhibitors (SARIs) class of antidepressants . It primarily targets various receptors, including certain histamine, serotonin, and adrenergic receptors . This distinguishes it from other antidepressants that cover a narrow range of neurotransmitters .

Mode of Action

Isotrazodone interacts with its targets in a unique way. It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . Despite being frequently considered a selective serotonin reuptake inhibitor, several reports have shown that other mechanisms are also involved .

Biochemical Pathways

Isotrazodone affects various biochemical pathways. It has been found to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . This disruption of sterol biosynthesis can have significant effects on brain development . Additionally, it has been reported that Isotrazodone regulates neurotrophic/growth factors and mitogen-activated protein kinases .

Pharmacokinetics

The pharmacokinetics of Isotrazodone involves its absorption, distribution, metabolism, and excretion (ADME) properties . . It’s worth noting that these properties play a crucial role in the drug’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of Isotrazodone’s action are multifaceted. It has been found to increase 7-DHC and decrease desmosterol levels in brain tissue . This can potentially affect neurodevelopment, especially when the unborn child is of DHCR7+/− genotype . Additionally, Isotrazodone has been found to decrease pro-inflammatory mediator release and modulate trophic and transcription factor mRNA expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isotrazodone. For instance, organisms must adapt to changes in their environment to maintain homeostasis in respect to the chemical environment . This adaptation mechanism can influence how Isotrazodone is processed in the body.

Safety and Hazards

Trazodone may cause a serious condition called serotonin syndrome if taken together with some medicines . Common side effects include dry mouth, blurred vision, drowsiness, fatigue, vomiting, and dizziness . More serious side effects may include suicide, mania, irregular heart rate, and pathologically prolonged erections .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Isotrazodone involves the condensation of 2-amino-5-chlorobenzophenone with 2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid followed by reduction and cyclization.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-chlorobenzophenone with 2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid in ethanol and water in the presence of sodium hydroxide to form 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]acetic acid.", "Step 2: Reduction of the carboxylic acid group in 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]acetic acid with sodium borohydride in ethanol and water in the presence of hydrochloric acid to form 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]ethanol.", "Step 3: Cyclization of 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]ethanol in ethanol and water in the presence of hydrochloric acid to form Isotrazodone." ] } | |

Número CAS |

157072-18-9 |

Nombre del producto |

Isotrazodone |

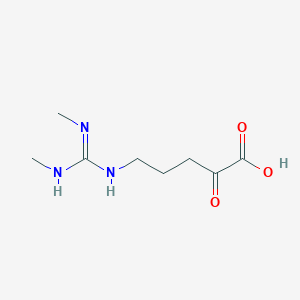

Fórmula molecular |

C₁₉H₂₂ClN₅O |

Peso molecular |

371.86 |

Sinónimos |

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.